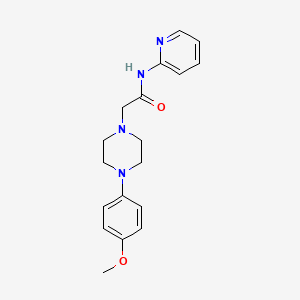![molecular formula C17H20N2O2 B14181935 N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-03-4](/img/structure/B14181935.png)
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further connected to a methylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates to yield the desired cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound. The major products formed from these reactions can include various substituted pyridine derivatives and amides .
Wissenschaftliche Forschungsanwendungen
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, this compound has been studied for its potential as an inhibitor of specific molecular pathways, such as the FLT3-ITD and BCR-ABL pathways, which are involved in certain types of leukemia . Additionally, it has shown promise in antioxidant and anti-inflammatory activities .
Wirkmechanismus
The mechanism of action of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in the development and progression of certain types of leukemia . By inhibiting these pathways, the compound can induce proapoptotic effects on leukemia cells, leading to their death and potentially reducing the progression of the disease.
Vergleich Mit ähnlichen Verbindungen
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and various pyridine derivatives . These compounds share structural similarities but may differ in their biological activities and mechanisms of action. For instance, while this compound is known for its inhibitory effects on specific leukemia pathways, other pyridine derivatives may exhibit different pharmacological properties, such as antimicrobial or anticancer activities .
Eigenschaften
CAS-Nummer |
833456-03-4 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-[[6-(3-methoxyphenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)17(20)18-11-14-7-5-9-16(19-14)13-6-4-8-15(10-13)21-3/h4-10,12H,11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
RFVUXLHVZISRSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


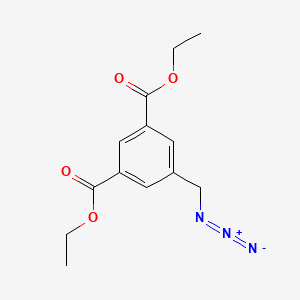
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
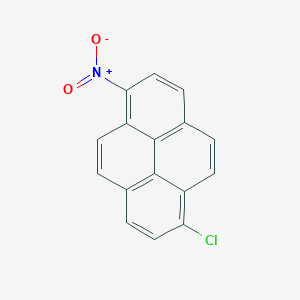
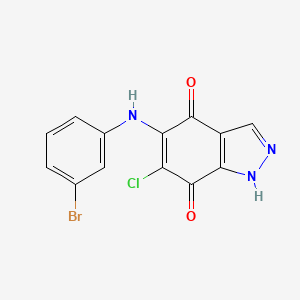

![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
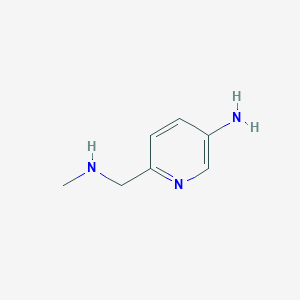
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

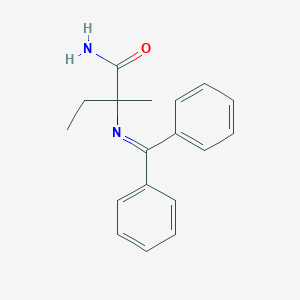
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
